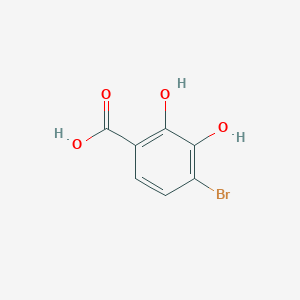

4-Bromo-2,3-dihydroxybenzoic acid

Descripción general

Descripción

4-Bromo-2,3-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 g/mol . It is a derivative of benzoic acid, featuring bromine and hydroxyl groups at the 4th, 2nd, and 3rd positions, respectively. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-2,3-dihydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme that catalyzes the decarboxylation of aromatic L-amino acids, playing a crucial role in the biosynthesis of neurotransmitters .

Mode of Action

This compound acts as an inhibitor of both HDC and Aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of histamine and certain neurotransmitters .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects the histamine synthesis pathway and the neurotransmitter synthesis pathway , respectively . The downstream effects of this inhibition can include a decrease in histamine-mediated immune responses and alterations in neurotransmission .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on HDC and Aromatic-L-amino acid decarboxylase . By inhibiting these enzymes, the compound can potentially modulate histamine-mediated immune responses and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its target enzymes . Additionally, the presence of other compounds in the environment can potentially influence the compound’s efficacy through competitive or non-competitive interactions .

Análisis Bioquímico

Biochemical Properties

They can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .

Cellular Effects

It is known that hydroxybenzoic acids can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Molecular Mechanism

It is known that hydroxybenzoic acids can interact with various biomolecules .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Metabolic Pathways

It is known that hydroxybenzoic acids can be metabolized by the gut microflora via sulfate conjugation and decarboxylation reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydroxybenzoic acid typically involves the bromination of 2,3-dihydroxybenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or water. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include quinones or other oxidized forms.

Reduction: Products include reduced forms of the compound with the bromine or carboxylic acid group removed.

Aplicaciones Científicas De Investigación

4-Bromo-2,3-dihydroxybenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dihydroxybenzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-3,5-dihydroxybenzoic Acid: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.

3,4-Dihydroxybenzoic Acid: Similar structure but without the bromine atom, affecting its reactivity and applications.

Uniqueness

4-Bromo-2,3-dihydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

4-Bromo-2,3-dihydroxybenzoic acid (C7H5BrO4) is a halogenated derivative of dihydroxybenzoic acid, notable for its potential biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its antimicrobial, anticancer, and enzymatic inhibition properties.

- Molecular Formula : C7H5BrO4

- Molecular Weight : 219.02 g/mol

- Melting Point : 216-217 °C

- Density : 1.9 g/cm³

Anticancer Activity

The anticancer properties of related compounds have been extensively studied. For example, derivatives of dihydroxybenzoic acid demonstrated cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and LN-229 (glioblastoma), with IC50 values indicating effective inhibition of cell growth . While specific data on this compound is sparse, the promising results from related compounds imply a potential for similar activity.

Enzymatic Inhibition

This compound may also act as an inhibitor of various enzymes. Compounds with similar structures have been shown to inhibit histidine decarboxylase and aromatic-L-amino acid decarboxylase in vitro with IC50 values around 1 mM . This suggests a mechanism by which this compound could exert biological effects through enzyme inhibition.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several hydroxybenzoic acids against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL against Salmonella species . Although not directly tested on this compound, these findings highlight the potential for significant antimicrobial activity in structurally related compounds.

Cytotoxicity Assessment

In a study assessing the cytotoxicity of various dihydroxybenzoic acids on cancer cell lines, it was found that the compounds inhibited cell viability significantly at concentrations ranging from 4.77 mM to higher . The research suggests that further investigation into the specific effects of this compound on these cell lines could yield important insights into its therapeutic potential.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|---|

| 2,4-Dihydroxybenzoic Acid | Antimicrobial | E. coli, S. aureus | 2 mg/mL |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Anticancer | MCF-7 | 4.77 mM |

| Histidine Decarboxylase Inhibitor | Enzymatic Inhibition | Rat gastric mucosa | 1 mM |

Propiedades

IUPAC Name |

4-bromo-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHSBPLKXWBLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648205 | |

| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-52-9 | |

| Record name | 4-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.